N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]benzene-1,3-diamine
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Overview
Description
(E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2-(Difluoromethoxy)aniline: An aniline derivative with difluoromethoxy substitution.
Uniqueness
(E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is unique due to its specific structural features, such as the presence of two 3,4-dimethoxyphenyl groups and the imine linkage
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[3-[(3,4-dimethoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2O4/c1-27-21-10-8-17(12-23(21)29-3)15-25-19-6-5-7-20(14-19)26-16-18-9-11-22(28-2)24(13-18)30-4/h5-16H,1-4H3 |
InChI Key |
KGKRASAYEXDVRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC(=CC=C2)N=CC3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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